molecular formula C15H20N4O2S B2949792 N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1795518-89-6

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

Cat. No.: B2949792
CAS No.: 1795518-89-6
M. Wt: 320.41
InChI Key: UZADSRSIKYFBQL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group attached to a morpholine ring, which is further substituted with a thiazol-2-yl group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl moiety. This can be achieved through the reaction of cyclopentanone with hydrogen cyanide under acidic conditions. The resulting cyanocyclopentyl compound is then reacted with morpholine and thiazol-2-yl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted morpholines or thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may be investigated for its efficacy in treating various diseases, such as infections or inflammatory conditions.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • N-(1-cyanocyclopentyl)acetamide: A simpler analog lacking the morpholine and thiazol-2-yl groups.

  • 2-(1,3-thiazol-2-yl)morpholine: A compound with the morpholine and thiazol-2-yl groups but without the cyanocyclopentyl moiety.

Uniqueness: N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is unique due to its combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its potential.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c16-11-15(3-1-2-4-15)18-13(20)10-19-6-7-21-12(9-19)14-17-5-8-22-14/h5,8,12H,1-4,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZADSRSIKYFBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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